6RK73

UCHL1 Selectivity Chemical Probe

Challenge: Reversible UCHL1 inhibitors (e.g., LDN-57444) produce washout artifacts and false negatives in metastasis assays.
Solution: 6RK73 is a covalent irreversible UCHL1 inhibitor that phenocopies genetic knockdown.
Key outcomes:
Biochemical IC50: 0.23 µM for UCHL1
Selectivity: >1000× over UCHL3 (IC50 ~236 µM); inactive vs UCHL5 (>30 µM)
Sustained target occupancy: Non-washable, ideal for 16-48 h TNBC cell studies (MDA-MB-436, HCC1937)
In vivo ready: IP/oral administration, validated in zebrafish & murine metastasis models
Quality control: ≥98% purity, activity-validated by TAMRA-ABPP

Molecular Formula C13H17N5O2S
Molecular Weight 307.37 g/mol
Cat. No. B15584443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6RK73
Molecular FormulaC13H17N5O2S
Molecular Weight307.37 g/mol
Structural Identifiers
InChIInChI=1S/C13H17N5O2S/c14-9-17-2-1-10(8-17)12(19)16-13-15-7-11(21-13)18-3-5-20-6-4-18/h7,10H,1-6,8H2,(H,15,16,19)/t10-/m0/s1
InChIKeyONIHSXKWNFYNNS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6RK73 Covalent Irreversible UCHL1 Inhibitor


6RK73 is a small-molecule, covalent, irreversible inhibitor of Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB) involved in regulating protein degradation and signaling pathways [1][2]. It exhibits a high degree of selectivity for UCHL1 over its closest homolog, UCHL3, and is utilized as a chemical probe to investigate UCHL1's role in cancer and other diseases [2]. The compound is commercially available for research use with a reported purity of ≥98% and is typically handled in DMSO solutions .

Mechanism Covalent irreversible UCHL1 inhibitor
Selectivity Reported high UCHL3/UCHL5 selectivity supports UCHL1-specific studies
Research context TGFβ-mediated breast cancer cell migration and extravasation studies

6RK73 vs. Reversible UCHL1 Inhibitors


Substituting 6RK73 with other UCHL1 inhibitors, such as the commonly used LDN57444, is not scientifically equivalent due to critical differences in selectivity and mechanism. While LDN57444 also targets UCHL1, it exhibits significant cross-reactivity with the closely related enzyme UCHL3 (IC50 = 25 µM), leading to confounding off-target effects that can obscure true UCHL1-dependent phenotypes [1][2]. In contrast, 6RK73's high selectivity (>1000-fold) for UCHL1 over UCHL3 ensures that observed biological effects are specifically attributable to UCHL1 inhibition, making it a superior chemical probe for unambiguous target validation [2].

Reversible binding washout Reversible inhibitors may recover UCHL1 activity during media changes, reducing target-occupancy confidence
Weaker cellular target engagement Reported ABPP data show LDN-57444 yields only partial UCHL1 inhibition vs. near-complete with 6RK73
Divergent functional readouts Reversible ligands may produce different TGFβ signaling and migration phenotypes, complicating compound-to-compound comparison

6RK73 Quantitative Differentiation Guide


Biochemical Potency and UCHL3 Selectivity vs. LDN-57444

6RK73 demonstrates exceptional selectivity for UCHL1, with an IC50 of 0.23 µM, while showing negligible inhibition of the closely related UCHL3 (IC50 = 236 µM) [1]. This represents a >1000-fold selectivity window. In contrast, the widely used UCHL1 inhibitor LDN57444 also potently inhibits UCHL3 (IC50 = 25 µM), introducing significant off-target activity .

Biochemical potency & UCHL3 selectivity
Data to verify
6RK73 IC50 0.23 µM; >1000× vs UCHL3
LDN-57444 IC50 0.88 µM; ~28× selectivity
Reported higher selectivity window supports UCHL1-specific target-engagement studies
Cross-study comparable; independent replication advised
UCHL1 Selectivity Chemical Probe

Cellular UCHL1 Target Engagement by ABPP

In a cellular target engagement assay using a TAMRA-labeled activity-based probe (ABP) in MDA-MB-436 breast cancer cells, treatment with 5 µM 6RK73 overnight resulted in a stronger and more complete blockade of UCHL1 activity compared to an equivalent concentration of the reversible inhibitor LDN57444 [1].

Cellular target engagement (ABPP)
Head-to-head reported
6RK73 (5 µM) abolished UCHL1 TAMRA-ABP labeling; LDN-57444 partial inhibition
Reported cellular target engagement supports assay-interpretation confidence
MDA-MB-436 cells, 16h incubation; single study
Cellular Target Engagement UCHL1 Activity-Based Probe

UCHL5 Selectivity vs. Pan-DUB Inhibitors

6RK73 is characterized as a covalent, irreversible inhibitor of UCHL1, modifying the catalytic cysteine residue (Cys90) to permanently inactivate the enzyme . This contrasts with reversible inhibitors like LDN57444, which are competitive and dissociate over time [1].

UCHL5 selectivity
Class-level inference
UCHL5 IC50 >30 µM (>450-fold over UCHL1)
Reported UCHL5 inactivity may reduce off-target DUB confounding
Supplier data; independent profiling recommended
Covalent Inhibitor UCHL1 Mechanism of Action

6RK73 Phenocopies Genetic UCHL1 Knockdown in Functional Assays, Validating On-Target Activity

In functional studies, treatment with 6RK73 (5 µM) reduced TGFβ-induced pSMAD2 and pSMAD3 phosphorylation and decreased TβRI and SMAD protein levels in MDA-MB-436 cells, an effect that was comparable to or stronger than shRNA-mediated UCHL1 knockdown [1]. Furthermore, 6RK73 significantly inhibited cell migration in a scratch wound assay (P < 0.01 vs. DMSO control) [1].

In vivo extravasation (zebrafish)
Supporting evidence
Reported zebrafish xenograft extravasation suppression supports metastasis model endpoint review
6-day treatment, MDA-MB-436; murine replication available
Target Validation UCHL1 Cell Migration

6RK73 Demonstrates Potent In Vivo Activity in a Zebrafish Model of Breast Cancer Extravasation

In a zebrafish xenograft model of breast cancer metastasis, treatment with 6RK73 (5 µM in egg water) for 6 days resulted in a significant and potent inhibition of MDA-MB-436 cell extravasation, quantified by a reduction in invasive cell number (P < 0.0001 vs. DMSO control) [1].

In Vivo Zebrafish Metastasis

6RK73 Preclinical Application Scenarios


Target Engagement and Phenotypic Screening in TNBC

When investigating the role of UCHL1 in cancer cell signaling (e.g., TGFβ, NF-κB), 6RK73 is the preferred chemical probe due to its >1000-fold selectivity over UCHL3. Its use ensures that observed effects on signaling pathways are specifically attributable to UCHL1 inhibition, avoiding the confounding off-target activity seen with LDN57444 [1].

In Vivo UCHL1 Dependency in Metastasis Models

For experiments requiring prolonged inhibition of UCHL1, such as multi-day migration or proliferation assays, 6RK73's covalent, irreversible mechanism is essential. Unlike reversible inhibitors that may dissociate, 6RK73 provides sustained target engagement, leading to more robust and reproducible functional outcomes .

DUB Panel Fingerprinting with UCHL3/5 Counter-Screening

In studies utilizing zebrafish xenograft models to assess cancer cell extravasation and metastatic potential, 6RK73 has demonstrated significant in vivo efficacy. Its established activity in this model makes it a valuable tool for researchers seeking to validate UCHL1 as a target for anti-metastatic therapy in a whole-organism context [2].

UCHL1 Knockdown Phenocopy and Rescue Validation

6RK73 is uniquely positioned for studies requiring a pharmacological approach that phenocopies genetic UCHL1 knockdown. Its potent and specific activity in reducing pSMAD2/3 levels and impairing cell migration aligns closely with shRNA-mediated silencing, providing a robust chemical alternative for target validation [1].

Application
Selection Property
Validation Focus
TGFβ signaling & migration assays in TNBC cells
Covalent irreversible UCHL1 inhibition with reported sustained target occupancy
Phenotype concordance with UCHL1 knockdown
In vivo extravasation & metastasis model studies
Reported in vivo pharmacodynamic activity in zebrafish xenograft
Extravasation endpoint reproducibility and species model transfer
DUB selectivity profiling & counter-screening
Reported high UCHL3 and UCHL5 selectivity windows
Off-target UCH family DUB interference assessment
UCHL1 knockdown phenocopy & rescue validation
Reported cellular activity mirrors genetic UCHL1 deletion magnitude
Functional readout consistency with shRNA/sgRNA models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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